Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane
Description
Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane (hereafter referred to as Compound A) is a highly complex organosilicon compound characterized by:
- Two naphthalen-2-yl groups linked via a silylidene (Si=) bridge.
- Two 1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl substituents, which introduce significant steric bulk and electronic modulation.
Properties
Molecular Formula |
C76H104Si2 |
|---|---|
Molecular Weight |
1073.8 g/mol |
IUPAC Name |
naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane |
InChI |
InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-59(69)47-60-64(74(27-11,28-12)50-70(60,19-3)20-4)67(63)77(57-43-41-53-37-33-35-39-55(53)45-57)78(58-44-42-54-38-34-36-40-56(54)46-58)68-65-61(71(21-5,22-6)51-75(65,29-13)30-14)48-62-66(68)76(31-15,32-16)52-72(62,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3 |
InChI Key |
JCRYFUKOTHHJSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC5=CC=CC=C5C=C4)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC1=CC=CC=C1C=C9)(CC)CC)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane involves multiple steps. The process typically starts with the preparation of the indacene and naphthalene precursors. These precursors are then subjected to a series of reactions, including silylation, to form the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane has several applications in scientific research. It is used in the study of organic electronics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action are complex and depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silane Derivatives with Naphthalene Moieties
Compound A shares structural motifs with simpler silane-naphthalene hybrids. Key comparisons include:
| Compound Name | Structure | Key Features | Molecular Weight (g/mol) | Applications/Properties | Reference |
|---|---|---|---|---|---|
| Dimethyl1-(naphthalen-2-yl)ethylsilane (4ma) | Silane with naphthalen-2-yl and phenyl groups | - Synthesized via Cu-catalyzed deaminative silylation. - Characterized by HRMS and NMR. |
290.48 | Model for steric effects in silicon-centered reactions. | |
| (3,3-Difluoro-2-(naphthalen-2-yl)allyl)dimethyl(phenyl)silane (3ia) | Silane with difluoroallyl and naphthalen-2-yl groups | - NMR δ 7.74–7.12 (m, aromatic H). - HRMS: Calculated 337.1283. |
~337 | Studied for electronic tuning via fluorine substitution. | |
| Compound A | Silane with silylidene bridge and octaethyl-dihydroindacene | - High steric bulk from octaethyl groups. - Potential for conjugation across Si= bridge. |
Not reported | Hypothesized stability and tunable electronic properties. | N/A |
Key Observations :
- Electronic Properties : The silylidene bridge (Si=) may enable π-conjugation between aromatic systems, a feature absent in saturated Si–C bonds of 4ma or 3ia .
Indacene-Based Compounds
The octaethyl-dihydroindacene moiety in Compound A is structurally unique, but indacene derivatives are known for:
Biological Activity
The compound Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane is a complex silane derivative with potential biological activities. This article aims to explore its biological properties based on existing research findings.
Chemical Structure and Properties
This compound features a naphthalene core along with a silane moiety and multiple ethyl substituents. Its molecular formula is , and it has a molecular weight of approximately 556.8 g/mol. The presence of multiple aromatic rings suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have shown that naphthalene derivatives possess significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to the one have demonstrated remarkable cytotoxic activity against various cancer cell lines. A study indicated that naphthalene-substituted triazole derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) by arresting the cell cycle and promoting cell death mechanisms .
Antimicrobial Properties
Naphthalene derivatives have been reported to exhibit antimicrobial activities:
- Antibacterial and Antifungal Effects : Research indicates that compounds containing naphthalene rings can inhibit bacterial growth and show antifungal properties. The mechanism is thought to involve disruption of bacterial cell membranes .
Toxicity Evaluation
Toxicological assessments are crucial for understanding the safety profile of new compounds:
- Acute and Subacute Toxicity : A related study evaluated the toxicity of naphthalenic compounds using OECD guidelines. Results showed that certain derivatives caused minor liver dysfunction but were generally safe at lower doses . The absence of teratogenic effects in animal models suggests potential for safe use in therapeutic applications during pregnancy .
Summary of Biological Activities
Case Study 1: Naphthalene Derivatives in Cancer Treatment
A series of naphthalene-derived compounds were synthesized and tested for anticancer activity. One notable compound exhibited significant cytotoxic effects on breast cancer cells while demonstrating low toxicity to normal cells. This finding supports the potential use of naphthalene derivatives as targeted cancer therapies.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of naphthalene derivatives against Staphylococcus aureus and Candida albicans. The results indicated that these compounds could effectively inhibit the growth of these pathogens at specific concentrations.
Q & A
What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
Basic
The synthesis typically involves multi-step organosilicon chemistry, leveraging silylidene bridges and naphthalene derivatives. A critical intermediate is 1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl lithium , generated via deprotonation of the indacene precursor using strong bases like LDA (Lithium Diisopropylamide). Subsequent silylation with chlorosilanes (e.g., naphthalen-2-yltrichlorosilane) under inert conditions yields the silylidene intermediate. Final coupling with a second indacene unit is achieved via Kumada or Negishi cross-coupling reactions .
Key Experimental Design Considerations:
- Solvent Selection: Use anhydrous THF or DMF to prevent hydrolysis of intermediates.
- Temperature Control: Maintain −78°C during deprotonation to avoid side reactions.
- Catalyst Optimization: Pd(PPh₃)₄ or NiCl₂(dppe) for cross-coupling steps, with yields monitored via TLC (n-hexane:ethyl acetate, 9:1) .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic
A combination of NMR, IR, and mass spectrometry is essential:
- ¹H/¹³C NMR: Resolve naphthalene aromatic protons (δ 7.2–8.5 ppm) and indacene ethyl groups (δ 0.8–1.5 ppm).
- IR Spectroscopy: Identify Si–C stretching vibrations (~1250 cm⁻¹) and confirm silylidene bridges .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 1200–1300 range).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
